4-((tert-Butoxycarbonyl)amino)benzoic acid

Catalog No.
S672377
CAS No.
66493-39-8
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((tert-Butoxycarbonyl)amino)benzoic acid

CAS Number

66493-39-8

Product Name

4-((tert-Butoxycarbonyl)amino)benzoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

InChI Key

ZJDBQMWMDZEONW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O

Synonyms

66493-39-8;4-(Boc-amino)benzoicacid;4-((tert-Butoxycarbonyl)amino)benzoicacid;Boc-4-Abz-OH;4-Tert-Butoxycarbonylamino-BenzoicAcid;N-Boc-4-aminobenzoicacid;4-(tert-Butoxycarbonylamino)benzoicAcid;4-[(tert-butoxycarbonyl)amino]benzoicacid;4-tert-butoxycarbonylaminobenzoicacid;4-(boc-amino)-benzoicacid;4-(n-bocamino)benzoicacid;AG-205/06424048;4-[(tert-butoxy)carbonylamino]benzoicacid;AC1MBSEV;boc-p-aminobenzoicacid;boc-4-aminobenzoicacid;AC1Q1NA2;KSC624Q0R;15299_ALDRICH;SCHEMBL243401;4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoicAcid;15299_FLUKA;CTK5C4808;MolPort-000-146-811;ZJDBQMWMDZEONW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O

Organic Synthesis

4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as Boc-4-aminobenzoic acid or Boc-4-Abz-OH, finds application as a protected derivative of 4-aminobenzoic acid in organic synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The Boc group can be readily cleaved under acidic conditions to reveal the free amine, enabling further reactions. [, ]

Peptide Synthesis

Boc-4-Abz-OH is a valuable building block in peptide synthesis. The Boc group ensures chemoselective attachment of the amino acid to the growing peptide chain while protecting the amine group from unwanted side reactions. The final deprotection step liberates the amine, allowing for peptide bond formation with the next amino acid in the sequence. [, ]

Medicinal Chemistry

Boc-4-Abz-OH serves as a precursor for the synthesis of various bioactive molecules. The 4-aminobenzoic acid moiety can be incorporated into diverse scaffolds with potential therapeutic applications. By leveraging the protecting group strategy, researchers can introduce other functionalities onto the molecule while maintaining the integrity of the amine group. [, ]

4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as Boc-4-Abz-OH or 4-(BOC-amino)benzoic acid, is a synthetic organic molecule commonly used as a protected derivative of 4-aminobenzoic acid (PABA) in organic synthesis []. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for further chemical modifications at other parts of the molecule without affecting the amine. This compound plays a significant role in the synthesis of various pharmaceuticals and functional materials [].


Molecular Structure Analysis

Boc-4-Abz-OH possesses a core structure of benzoic acid, where a carboxylic acid group (COOH) is attached to a benzene ring. At the para position (4th position) of the benzene ring, an amino group (NH2) is present, protected by a bulky tert-butoxycarbonyl (Boc) group [(CH3)3COOCONH-]. The key features of the molecule include:

  • Aromatic benzene ring: Provides stability and rigidity to the molecule.
  • Carboxylic acid group: Offers acidity and potential for salt formation.
  • Protected amine group: Allows for selective reactions at other sites while keeping the amine functionality intact.
  • Bulky Boc group: Hinders reactions at the amine and ensures its protection during synthesis.

Chemical Reactions Analysis

Synthesis

Boc-4-Abz-OH can be synthesized through various methods, with a common approach involving the reaction of 4-nitrobenzoic acid with tert-butyl carbamate (Boc anhydride) followed by reduction of the nitro group to an amine.

Deprotection

The Boc protecting group can be removed under acidic conditions, revealing the free amine group of 4-aminobenzoic acid. A commonly used deprotection method involves treatment with trifluoroacetic acid (TFA).

Other Relevant Reactions

Boc-4-Abz-OH can participate in various reactions typical of aromatic carboxylic acids and protected amines, depending on the desired outcome. These can include amidation, esterification, and coupling reactions for the formation of complex molecules [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C12H15NO4 []
  • Molecular Weight: 237.25 g/mol []
  • Melting Point: 179-181°C []
  • Appearance: Beige powder []
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) []. Insoluble in water [].
  • Stability: Stable under dry conditions. Can hydrolyze (decompose) in acidic or basic environments [].

Mechanism of Action (Not Applicable)

Boc-4-Abz-OH does not possess a direct biological effect and is not used as a drug itself. Its primary function is as a synthetic intermediate for the preparation of more complex molecules with desired biological activities.

  • Dust: Inhalation of dust may cause irritation to the respiratory system.
  • Skin Contact: Prolonged or repeated contact may cause skin irritation.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Boc-amino)benzoic acid

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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